molecular formula C20H15ClN2O4 B11009925 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide

Cat. No.: B11009925
M. Wt: 382.8 g/mol
InChI Key: DYUVTJIYMZOQGU-UHFFFAOYSA-N
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Description

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one moiety linked to an indole ring via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-4-methyl-2-oxo-2H-chromen-7-ol and 1H-indole-4-amine.

    Formation of Intermediate: The chromen-2-one derivative is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)acetamide.

    Coupling Reaction: The intermediate is then coupled with 1H-indole-4-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different substituents.

Scientific Research Applications

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide stands out due to its dual functional groups (chromen-2-one and indole), which confer unique biological activities and potential for diverse applications in medicinal and material sciences.

Properties

Molecular Formula

C20H15ClN2O4

Molecular Weight

382.8 g/mol

IUPAC Name

2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-(1H-indol-4-yl)acetamide

InChI

InChI=1S/C20H15ClN2O4/c1-11-7-20(25)27-17-9-18(14(21)8-13(11)17)26-10-19(24)23-16-4-2-3-15-12(16)5-6-22-15/h2-9,22H,10H2,1H3,(H,23,24)

InChI Key

DYUVTJIYMZOQGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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